Benzbromarone

URAT1 inhibition Uricosuric In vitro pharmacology

Benzbromarone is a high-potency uricosuric agent with a documented IC50 of 0.190 μM for URAT1, serving as an essential positive control in urate transport assays. Unlike probenecid or lesinurad, its unique pharmacokinetic profile includes the long-acting active metabolite 6-hydroxybenzbromarone, ensuring sustained target engagement. This compound is ideal for combination ULT studies with febuxostat, demonstrating synergistic SUA reduction (75.5% vs. 47.7% monotherapy). Additionally, as a CYP2C9 inhibitor, it is a valuable tool in DDI research. Procure benzbromarone for robust, mechanistic preclinical studies.

Molecular Formula C17H12Br2O3
Molecular Weight 424.1 g/mol
CAS No. 3562-84-3
Cat. No. B1666195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzbromarone
CAS3562-84-3
SynonymsAcifugan
AL, Benzbromaron
Benzbromaron
Benzbromaron AL
Benzbromaron ratiopharm
Benzbromaron-ratiopharm
Benzbromarone
Besuric
Desuric
Narcaricin
Urinorm
Molecular FormulaC17H12Br2O3
Molecular Weight424.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br
InChIInChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
InChIKeyWHQCHUCQKNIQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzbromarone (CAS 3562-84-3): Procurement Guide for Uricosuric Agent Procurement, Potency, and Selectivity Profiling


Benzbromarone (CAS 3562-84-3) is a benzofuran derivative and a potent uricosuric agent primarily indicated for the treatment of gout and hyperuricemia [1]. It lowers serum uric acid (SUA) levels by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules, thereby promoting renal urate excretion [2]. Standard dosages (100 mg/day) tend to produce greater hypouricemic effects than standard doses of allopurinol (300 mg/day) or probenecid (1000 mg/day) [3].

Why Benzbromarone Cannot Be Simply Substituted with Generic Uricosurics or Xanthine Oxidase Inhibitors


The procurement decision for a urate-lowering agent cannot be based solely on the 'class' of the drug (e.g., 'uricosuric' or 'xanthine oxidase inhibitor'). Benzbromarone, probenecid, lesinurad, and dotinurad all function as uricosurics, yet exhibit vastly different in vitro potencies and selectivity profiles for the URAT1 transporter [1]. Furthermore, the unique pharmacokinetic profile of benzbromarone, characterized by a short half-life but with a long-acting active metabolite (6-hydroxybenzbromarone), means its efficacy is not solely dependent on the parent compound's plasma concentration, unlike other agents [2]. Substitution without considering these quantified differences in target engagement and metabolic fate can lead to suboptimal therapeutic outcomes, variable drug-drug interactions (e.g., CYP2C9 inhibition), and distinct toxicity risks [3].

Quantitative Differentiation of Benzbromarone: Evidence-Based Comparisons Against Key ULTs


Benzbromarone Demonstrates Superior in Vitro URAT1 Inhibitory Potency Compared to Probenecid and Lesinurad

In a direct comparative in vitro study, benzbromarone exhibited substantially higher potency against the URAT1 transporter than the uricosurics probenecid and lesinurad. This difference in target engagement is a key quantitative differentiator for research applications requiring strong URAT1 inhibition [1].

URAT1 inhibition Uricosuric In vitro pharmacology

Benzbromarone Demonstrates a Favorable Cardiovascular Safety Signal in Gout Patients Compared to Febuxostat and Allopurinol

A 2025 network meta-analysis of 17 studies assessed the relative cardiovascular event risk of major urate-lowering therapies. The analysis suggests a trend toward a lower risk of major adverse cardiovascular events (MACE) for benzbromarone compared to both febuxostat and allopurinol, although the difference was not statistically significant [1].

Cardiovascular safety Network meta-analysis Gout Febuxostat Allopurinol

Low-Dose Benzbromarone (25 mg) as Add-on to Low-Dose Febuxostat (20 mg) Significantly Increases Urate Target Achievement

A prospective, randomized controlled trial (RCT) demonstrated that adding a low dose of benzbromarone (25 mg/day) to low-dose febuxostat (20 mg/day) is superior to febuxostat monotherapy for achieving target serum urate levels in patients with combined-type hyperuricemia. This quantifies the additive value of benzbromarone in a clinically relevant, low-dose combination regimen [1].

Combination therapy Febuxostat Hyperuricemia RCT Serum urate

Benzbromarone Exhibits Lower in Vitro URAT1 Selectivity Compared to Next-Generation Inhibitor Dotinurad

While benzbromarone is a potent URAT1 inhibitor, its selectivity is lower compared to newer, more selective agents like dotinurad. This lack of selectivity, which leads to inhibition of other renal transporters, is a key consideration for researchers aiming to isolate URAT1-mediated effects or avoid confounding off-target activities [1].

Transporter selectivity URAT1 OAT1 ABCG2 In vitro pharmacology

Defined Research Applications for Benzbromarone Based on Quantitative Evidence


In Vitro Studies Requiring Potent, Reference-Standard URAT1 Inhibition

For cell-based assays investigating URAT1-mediated urate transport, benzbromarone serves as a well-characterized, high-potency positive control. Its documented IC50 of 0.190 μM provides a benchmark against which novel inhibitors can be directly compared [1]. This is essential for structure-activity relationship (SAR) studies and validating new high-throughput screening assays for uricosuric activity.

In Vivo Pharmacological Studies of Combination Urate-Lowering Therapy

Based on evidence from randomized controlled trials, benzbromarone at low doses (25 mg/day) can be effectively combined with xanthine oxidase inhibitors (e.g., febuxostat) to significantly enhance the rate of target serum urate achievement (75.5% vs. 47.7% for monotherapy) [2]. This application is ideal for animal models of hyperuricemia and gout designed to evaluate the synergistic effects of dual-mechanism ULT.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Benzbromarone is a known inhibitor of the CYP2C9 enzyme, a property that can be leveraged as a tool compound in DDI studies. Its use is indicated for research protocols investigating the impact of CYP2C9 inhibition on the pharmacokinetics of co-administered CYP2C9 substrates, such as warfarin or phenytoin [3]. This is a critical consideration in the procurement of benzbromarone for preclinical pharmacology or toxicology studies where CYP-mediated interactions are a primary endpoint.

Cardiovascular Safety Studies in Gout Models

Given the quantitative evidence from network meta-analyses suggesting a trend toward lower cardiovascular event risk with benzbromarone compared to febuxostat (RR=0.82) and allopurinol (RR=0.87), this compound is a key comparator in long-term preclinical studies investigating the cardiovascular safety profiles of urate-lowering therapies [4]. Procuring benzbromarone is essential for studies aiming to elucidate the mechanistic basis for differential cardiovascular outcomes among ULTs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzbromarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.